![molecular formula C29H37Cl2N6O5P B13826876 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate is a compound known for its significant antimalarial properties. It is highly active against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves a nucleophilic aromatic substitution reaction. The process typically starts with 4,7-dichloroquinoline, which undergoes substitution with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production of this compound can involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the quinoline ring or the piperazine moiety.
Reduction: Reduction reactions can be employed to alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the synthesis of its derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butylhydroperoxide (t-BHP).
Reducing agents: Such as sodium borohydride (NaBH4).
Substituting agents: Such as α,ω-diaminoalkanes and substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant antimicrobial and antimalarial activities .
科学的研究の応用
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Employed as an antimalarial agent, especially against chloroquine-resistant strains of malaria.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity.
作用機序
The mechanism of action of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves inhibition of autophagy. This compound interferes with the cellular processes that degrade and recycle cellular components, leading to alterations in cell morphology and viability . It targets molecular pathways involved in autophagy, making it a valuable tool for studying this process in various biological systems.
類似化合物との比較
Similar Compounds
Chloroquine: Another antimalarial agent, but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for autoimmune diseases.
Mefloquine: Another antimalarial with a different mechanism of action.
Uniqueness
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline is unique due to its high activity against chloroquine-resistant strains of malaria and its ability to inhibit autophagy . This makes it a valuable compound for both therapeutic and research purposes.
特性
分子式 |
C29H37Cl2N6O5P |
|---|---|
分子量 |
651.5 g/mol |
IUPAC名 |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P.H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4;/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4);1H2 |
InChIキー |
XCIFCLAFXMWYHQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


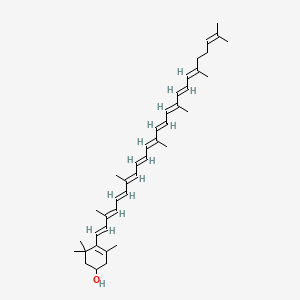
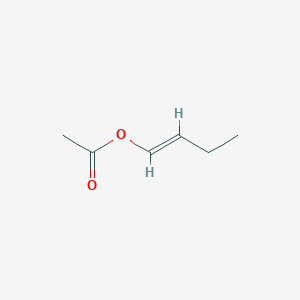
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
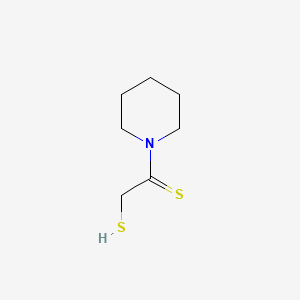
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
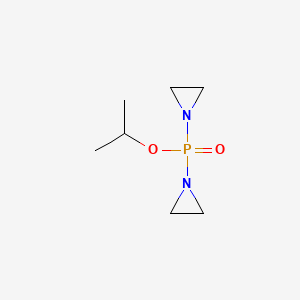
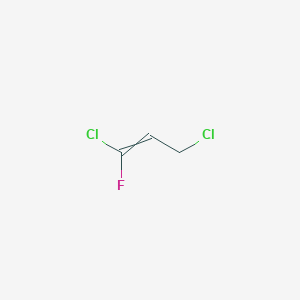
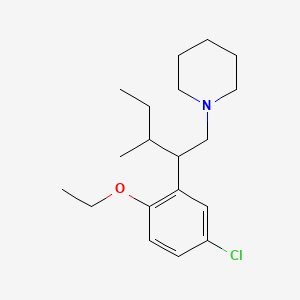
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
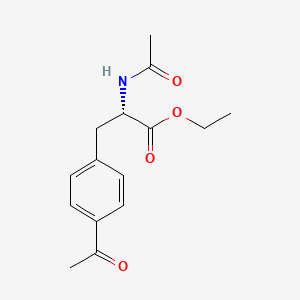
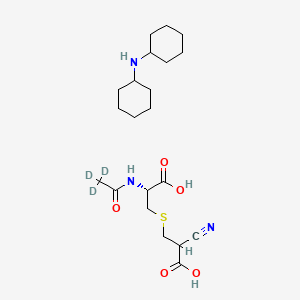
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
